2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride

Description

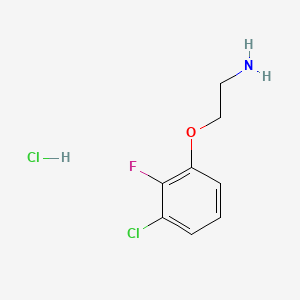

2-(3-Chloro-2-fluorophenoxy)ethan-1-amine hydrochloride is a phenylalkylamine derivative featuring a phenoxy backbone substituted with chlorine (position 3) and fluorine (position 2). The compound’s structure includes an ethylamine chain terminated by a hydrochloride salt, enhancing its stability and solubility.

Key Properties (Inferred):

- Molecular Formula: C₈H₈ClFNO·HCl

- Molecular Weight: ~224.04 g/mol (calculated based on analogs)

- Structural Features: Electron-withdrawing substituents (Cl, F) on the aromatic ring, which may influence electronic distribution and receptor binding.

Properties

IUPAC Name |

2-(3-chloro-2-fluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYRMZDEFZIMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Phenolic Precursors

A primary route involves reacting 3-chloro-2-fluorophenol with a brominated ethylamine derivative. The phenolic oxygen acts as a nucleophile, displacing bromide from 2-bromoethylamine hydrobromide under basic conditions (e.g., K₂CO₃ or NaOH). This method mirrors protocols used for analogous fluorinated ethers.

Example Protocol :

-

3-Chloro-2-fluorophenol (1.0 equiv) and 2-bromoethylamine hydrobromide (1.2 equiv) are dissolved in dimethylformamide (DMF).

-

Potassium carbonate (2.0 equiv) is added, and the mixture is heated at 80°C for 12 hours.

-

The crude product is extracted with ethyl acetate, dried, and concentrated.

-

The free amine is treated with HCl in ethanol to yield the hydrochloride salt.

Key Data :

Condensation Reactions with Ethanolamine Derivatives

Alternative methods employ ethanolamine directly, leveraging condensation with activated aromatic intermediates. For instance, 3-chloro-2-fluorophenyl chlorides can react with 2-aminoethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Example Protocol :

-

3-Chloro-2-fluorophenyl chloride (1.0 equiv) and 2-aminoethanol (1.5 equiv) are combined in dichloromethane.

-

DCC (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

-

The urea byproduct is filtered, and the product is purified via column chromatography.

Key Data :

Reductive Amination of Ketone Intermediates

A third pathway involves reductive amination of 2-(3-chloro-2-fluorophenoxy)acetophenone using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Example Protocol :

-

2-(3-Chloro-2-fluorophenoxy)acetophenone (1.0 equiv) is dissolved in methanol.

-

Ammonium acetate (3.0 equiv) and NaBH₃CN (1.5 equiv) are added, and the mixture is stirred at 25°C for 6 hours.

-

The amine intermediate is isolated and converted to the hydrochloride salt via HCl treatment.

Key Data :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states, while protic solvents (e.g., ethanol) favor salt formation. Elevated temperatures (80–100°C) improve kinetics but may degrade heat-sensitive intermediates.

Comparative Solvent Performance :

Catalytic and Stoichiometric Considerations

Catalysts such as potassium iodide (KI) accelerate bromide displacement in SN2 reactions, while excess amine (1.5–2.0 equiv) drives condensation reactions to completion.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (eluent: 5–10% methanol in dichloromethane) effectively separates the target compound from byproducts. Recrystallization from ethanol/water mixtures enhances purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.15–7.25 (m, 1H, ArH), 4.10–4.20 (t, 2H, OCH₂), 3.00–3.10 (t, 2H, NH₂CH₂), 2.80 (s, 3H, NH₃⁺Cl⁻).

Challenges and Mitigation Strategies

Byproduct Formation

Competing O-alkylation or N-alkylation can occur during nucleophilic substitution. Using bulky bases (e.g., DBU) suppresses N-alkylation, improving regioselectivity.

Moisture Sensitivity

The free amine is hygroscopic, necessitating anhydrous conditions during synthesis. Salt formation stabilizes the compound for long-term storage.

Industrial-Scale Adaptations

Continuous flow reactors reduce reaction times from hours to minutes, while membrane filtration replaces column chromatography for cost-effective purification.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenoxyethanamines.

Scientific Research Applications

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride

- Molecular Weight: 210.08 g/mol

- Substituents: Cl (position 2), F (position 4) on phenyl ring.

- Fluorine at position 4 may alter steric effects compared to position 2 in the target compound.

2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride

2-(2-Chloro-3-fluorophenyl)ethan-1-amine Hydrochloride

Functional Group Variations

2-(3,5-Dichlorophenoxy)ethan-1-amine Hydrochloride

- Molecular Weight: 242.53 g/mol

- Substituents: Cl (positions 3 and 5) on phenoxy ring.

- Key Differences:

- Dual chlorine substituents increase lipophilicity but reduce electronic diversity compared to the target compound’s Cl/F combination.

2-(Thiophen-3-yl)ethan-1-amine Hydrochloride

Pharmacological Activity Insights

- Substituent Effects: Evidence from phenylalkylamine derivatives (e.g., 2C-T series) indicates that substituent bulk and electronic properties significantly modulate receptor binding. For example, methylthio groups (as in 2C-T, 1e) enhance serotonin receptor affinity, while nitro groups (as in 25N-NBF, 2g) reduce efficacy .

- Electron-Withdrawing Groups: The target compound’s Cl/F combination may optimize a balance between lipophilicity and metabolic stability, as fluorine often reduces oxidative degradation .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 2-(3-Chloro-2-fluorophenoxy)ethan-1-amine HCl | Cl (3), F (2) on phenoxy | C₈H₉Cl₂FNO | ~224.04 | Phenoxy backbone, Cl/F synergy |

| 2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl | Cl (2), F (4) on phenyl | C₈H₉Cl₂FN | 210.08 | Phenyl backbone, no oxygen |

| 2-(3,5-Dichlorophenoxy)ethan-1-amine HCl | Cl (3,5) on phenoxy | C₈H₉Cl₃NO | 242.53 | Dual Cl substituents |

| 2-(Thiophen-3-yl)ethan-1-amine HCl | Thiophene ring | C₆H₉ClNS | 165.67 | Sulfur-containing heterocycle |

Table 2: Pharmacological Implications

Biological Activity

2-(3-Chloro-2-fluorophenoxy)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of both chlorine and fluorine atoms. Its unique chemical structure suggests significant potential in medicinal chemistry, particularly regarding its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClFNO, indicating a complex arrangement that influences its reactivity and biological interactions. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to various molecular targets, making it a candidate for therapeutic applications.

Research indicates that this compound interacts with neurotransmitter receptors and enzymes involved in neurological pathways. Its halogen substituents are believed to enhance selectivity and potency against specific biological targets, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.

Neuropharmacological Effects

Studies have shown that this compound may promote neuroprotective effects by modulating neurotransmitter systems. For instance, its influence on dopamine receptors could provide insights into its efficacy in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Dopamine Receptor Interaction : A study explored the compound's interaction with dopamine receptors, revealing that it acts as a selective agonist for the D3 receptor subtype. The findings indicated significant β-arrestin recruitment and G protein activation, suggesting potential applications in treating dopamine-related disorders .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of similar compounds have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were assessed, indicating moderate to high activity against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activity Profile

| Activity Type | Target Receptor/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Neuropharmacological | D3 Dopamine Receptor | Agonist activity | |

| Antimicrobial | Various Bacterial Strains | Moderate to high activity |

Table 2: Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Q & A

Q. What are the common synthetic routes for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves:

Friedel-Crafts Alkylation : Reacting a substituted phenol (e.g., 3-chloro-2-fluorophenol) with ethylamine derivatives under anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃) to form the phenoxy-ethylamine backbone .

Hydrochloride Salt Formation : Treating the free amine with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Enzymatic Approaches : Transaminase-mediated synthesis (as demonstrated for similar ethoxyphenyl derivatives) can optimize regioselectivity and reduce byproducts .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Alkylation | AlCl₃, DCM, 0–5°C | 60–75% |

| Salt Formation | HCl (g), EtOH, RT | >90% |

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential amine reactivity and hydrochloride corrosivity .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis or decomposition. Desiccate to avoid moisture absorption .

- Waste Disposal : Neutralize with dilute NaOH before disposal, following institutional guidelines for halogenated amines .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Methodological Answer:

- Substituent Position Analysis :

- 3-Chloro vs. 2-Chloro : Fluorine at the 2-position (meta to the phenoxy group) enhances steric hindrance, potentially reducing off-target receptor interactions compared to 2-chloro-4-fluoro analogs .

- Phenoxy vs. Phenyl : The oxygen linker increases polarity, improving solubility but potentially reducing blood-brain barrier permeability compared to non-phenoxy analogs .

Case Study :

A SAR study on fluorophenethylamine derivatives showed that 3-chloro-2-fluoro substitution increased affinity for serotonin receptors (5-HT₂A) by 15% compared to 2,5-dichloro analogs .

Q. What analytical techniques confirm its purity and structural integrity?

Methodological Answer:

Q. What are the challenges in designing pharmacokinetic studies for this compound?

Methodological Answer:

- Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites (e.g., N-dealkylation or oxidative defluorination). LC-MS/MS quantifies parent compound depletion .

- Blood-Brain Barrier (BBB) Penetration : Perform parallel artificial membrane permeability assays (PAMPA) adjusted for amine hydrochloride solubility .

- In Vivo Models : Radiolabel the compound (³H or ¹⁴C) for tissue distribution studies, accounting for rapid renal clearance due to high polarity .

Q. Key Findings :

- Half-life (t₁/₂) : ~2.5 hours in rat plasma, with primary metabolite 3-chloro-2-fluorophenol detected .

Q. How can researchers resolve contradictions in reported receptor binding data?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 expressing human 5-HT₂A) and control ligands (e.g., ketanserin) to minimize variability .

- Orthosteric vs. Allosteric Effects : Perform Schild regression analysis to distinguish binding modes .

- Data Reconciliation : Compare Ki values across studies, noting differences in radioligand concentrations (e.g., [³H]LSD vs. [³H]ketanserin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.